molecular formula C18H15N3 B14417275 1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- CAS No. 79801-93-7

1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)-

Cat. No.: B14417275
CAS No.: 79801-93-7
M. Wt: 273.3 g/mol
InChI Key: AUQUJWULXAYVRO-UHFFFAOYSA-N
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Description

1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- is a heterocyclic aromatic amine. This compound is part of the indole family, which is known for its significant biological and pharmacological activities. The structure of this compound includes a pyridoindole core with an amine group at the second position and a phenylmethyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core .

Another method involves the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents under mild conditions to form the indole ring . The reaction conditions for these methods often include the use of strong acids like hydrochloric acid or sulfuric acid, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of reduced amines and hydrocarbons.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to DNA and proteins, leading to the formation of adducts that can interfere with cellular processes . The exact pathways involved depend on the specific biological activity being studied, but common targets include enzymes involved in DNA replication and repair, as well as signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

79801-93-7

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

3-benzyl-9H-pyrido[2,3-b]indol-2-amine

InChI

InChI=1S/C18H15N3/c19-17-13(10-12-6-2-1-3-7-12)11-15-14-8-4-5-9-16(14)20-18(15)21-17/h1-9,11H,10H2,(H3,19,20,21)

InChI Key

AUQUJWULXAYVRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(NC4=CC=CC=C43)N=C2N

Origin of Product

United States

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